Papaverine

Phosphodiesterase 10A (PDE10A) Enzyme Selectivity In Vitro Pharmacology

Papaverine (CAS 58-74-2) is the established PDE10A inhibitor (IC50 36 nM) for schizophrenia and cognition research. It is essential for purine nucleobase transport studies (IC50 6-20 µM), where common analogs like drotaverine fail. As a validated tool for hepatotoxicity ranking and hemorheology benchmarking (10 µg/mL), papaverine ensures experimental reproducibility. Choose based on documented selectivity, not assumed interchangeability.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
CAS No. 58-74-2
Cat. No. B1678415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePapaverine
CAS58-74-2
SynonymsPapaverine;  Papanerine;  Papaverin;  Robaxapap;  Pavabid;  Cerespan;  Papaverine Hydrochloride;  Pavabid;  Pavatym; 
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC
InChIInChI=1S/C20H21NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-8,10-12H,9H2,1-4H3
InChIKeyXQYZDYMELSJDRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 3.733X10-5 mg/L at 37.5 °C
Slightly soluble in water;  very soluble in ethanol, chloroform;  soluble in acetone, benzene, pyridine
Almost insoluble in water. Soluble in hot benzene, glacial acetic acid, acetone;  slightly soluble in chloroform, carbon tetrachloride, petroleum ether
In water, 35 mg/L at 17 °C
1.29e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Papaverine (CAS 58-74-2) for Research and Industrial Use: Core Identity and Comparator Framework


Papaverine (CAS 58-74-2) is a benzylisoquinoline alkaloid derived from Papaver somniferum [1]. It is primarily characterized as a non-selective phosphodiesterase (PDE) inhibitor with notable activity against PDE10A [2]. Its core mechanism involves the inhibition of cyclic nucleotide breakdown, leading to smooth muscle relaxation and vasodilation [3]. However, in a procurement context, it is critical to note that in-class compounds such as drotaverine, ethaverine, and newer synthetic PDE10A inhibitors are not interchangeable with papaverine due to significant and quantifiable differences in potency, selectivity, and toxicity profiles.

Why Papaverine (CAS 58-74-2) Cannot Be Substituted with Generic PDE Inhibitors or Antispasmodics


Scientific and industrial users cannot assume functional equivalence between papaverine and its common alternatives, such as drotaverine, ethaverine, or moxaverine. The primary reason is the unique, quantifiable selectivity profile of papaverine for the PDE10A isozyme, which is not shared by other smooth muscle relaxants [1]. Furthermore, its inhibitory effects on nucleobase transport, its hemorheological impact, and its specific hepatotoxicity ranking differentiate it from its closest analogs [2][3][4]. Substituting papaverine with a compound like drotaverine, while providing stronger spasmolysis, would drastically alter the experimental outcome in a PDE10A-dependent model due to a loss of isozyme selectivity. Therefore, selection must be driven by the specific quantitative evidence outlined below.

Quantitative Differentiation Evidence for Papaverine (CAS 58-74-2) Against Key Comparators


PDE10A Inhibitory Selectivity: Papaverine versus Newer Synthetic Analog 8c

Papaverine is a potent PDE10A inhibitor (IC50 36 nM), but its selectivity over other PDE isozymes is a critical differentiating factor. While the newer synthetic analog '8c' demonstrates similar PDE10A potency (IC50 28 nM), it exhibits significantly improved selectivity against PDE3A and PDE3B compared to papaverine [1]. This difference is crucial for applications where off-target PDE3 inhibition is undesirable.

Phosphodiesterase 10A (PDE10A) Enzyme Selectivity In Vitro Pharmacology

Smooth Muscle Spasmolysis: Papaverine versus Drotaverine

In head-to-head studies of smooth muscle relaxation, drotaverine demonstrates significantly greater potency than papaverine. One source reports the antispasmodic effect of drotaverine as being 2.5 times that of papaverine . This is corroborated by in vitro colon tissue experiments, which show distinct concentration-response profiles for each drug, indicating drotaverine's superior relaxation potential [1].

Smooth Muscle Relaxation Antispasmodic Activity In Vitro Tissue Bath

Nucleobase Transport Inhibition: Papaverine versus Ethaverine, Drotaverine, and Laudanosine

Papaverine is an effective inhibitor of hypoxanthine transport in human erythrocytes, with an IC50 range of 6-20 µM and a Ki of ~13 µM [1]. A direct comparative study of several papaverine analogs revealed that only ethaverine was equally effective at inhibiting nucleobase transport. Drotaverine exhibited only moderate inhibition, while laudanosine had no effect at all [1].

Nucleoside Transport Membrane Transport Erythrocyte Assay

Comparative Hepatotoxicity Ranking: Papaverine and Its Metabolites

The parent compound papaverine is more cytotoxic to rat hepatocytes than its primary metabolites. In a study assessing toxicity in primary hepatocyte cultures, the relative toxicity was ranked as follows: papaverine > 6-OH papaverine > 4'-OH papaverine > 3'-OH papaverine [1]. This indicates that metabolic conversion significantly reduces cytotoxicity, a critical consideration for in vitro and in vivo study design.

Hepatotoxicity Metabolism In Vitro Toxicology

Hemorheological Effects: Papaverine versus Drotaverine, Pentoxifylline, and Caffeine

Papaverine, at a concentration of 10.0 µg/mL, significantly reduces red blood cell (RBC) aggregation and suspension viscosity in vitro [1]. This effect is shared by other PDE inhibitors like drotaverine (10.0 µg/mL) and pentoxifylline (25.0 µg/mL), but the study provides a quantitative comparison of their efficacy in improving blood microrheological parameters, establishing a class-level effect [1].

Hemorheology Red Blood Cell Aggregation Phosphodiesterase Inhibition

Procurement-Driven Application Scenarios for Papaverine (CAS 58-74-2) Based on Quantitative Evidence


Use as a Reference PDE10A Inhibitor in Neurological Research

When a well-characterized PDE10A inhibitor is needed for in vitro studies of striatal function, cognition, or schizophrenia models, papaverine (IC50 36 nM) is the established tool compound [1]. Its selectivity profile, while less refined than newer analogs, is thoroughly documented, making it a reliable reference standard for assays and a baseline comparator in medicinal chemistry programs [2].

Investigating Nucleobase Transport Mechanisms

For studies focused on purine nucleobase transport (e.g., hypoxanthine uptake), papaverine is an essential tool due to its specific and potent inhibitory activity (IC50 6-20 µM, Ki ~13 µM) [3]. Importantly, this effect is not a class-wide property; common analogs like drotaverine are less effective, making papaverine one of the few suitable candidates for this application [3].

Reference Compound in Hepatotoxicity and Metabolism Studies

Papaverine serves as an excellent model compound for studying drug metabolism and toxicity. Its well-defined rank order of cytotoxicity (papaverine > 6-OH > 4'-OH > 3'-OH) in primary hepatocyte cultures makes it valuable for investigating metabolic detoxification pathways and for developing in vitro liver toxicity models [4].

Hemorheology and Microcirculation Research

In studies examining the effect of pharmacological agents on blood viscosity and red blood cell aggregation, papaverine (at 10.0 µg/mL) is a validated and active PDE inhibitor [5]. It can be used as a positive control or as a comparative agent to benchmark the hemorheological efficacy of new chemical entities [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Papaverine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.